(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine
Description
Properties
IUPAC Name |
(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5-10-8(13-11-5)12-7-4-2-3-6(7)9/h6-7H,2-4,9H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVXRQIDFMFEON-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CCCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NSC(=N1)O[C@@H]2CCC[C@H]2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclodehydration Method
The 3-methyl-1,2,4-thiadiazol-5-yl group is synthesized via a modified one-pot protocol using thiosemicarbazide and carboxylic acids in the presence of polyphosphate ester (PPE). For the target compound, propionic acid serves as the methyl group precursor:
Reaction Scheme :
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Salt Formation : Thiosemicarbazide reacts with propionic acid in chloroform.
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Dehydration : PPE facilitates removal of water to form 2-propionylhydrazine-1-carbothioamide.
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Cyclodehydration : Intramolecular cyclization yields 3-methyl-1,2,4-thiadiazol-5-amine.
Conditions :
Key Data :
Alternative Bromination-Substitution Route
For functionalization at the 5-position, 5-bromo-1,3,4-thiadiazol-2-amine intermediates are employed. Bromination using or followed by nucleophilic substitution with cyclopentanol derivatives introduces the ether linkage:
Example Protocol :
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Bromination : 3-Methyl-1,2,4-thiadiazol-5-amine treated with in .
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Substitution : Reaction with (1R,2R)-2-hydroxycyclopentan-1-amine in ethanol/ at 80°C.
Yield : ~30–50% (dependent on bromide reactivity).
Cyclopentane Backbone Preparation
Asymmetric Synthesis of (1R,2R)-2-Aminocyclopentanol
The chiral amine is prepared via enzymatic resolution or asymmetric hydrogenation:
Catalytic Hydrogenation :
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Substrate : Cyclopentenone
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Catalyst : Ru-BINAP complex
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Conditions : (50 psi), , 25°C
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Outcome : (1R,2R)-2-aminocyclopentanol with >99% ee.
Etherification and Final Coupling
Mitsunobu Reaction for Ether Formation
The hydroxyl group of (1R,2R)-2-aminocyclopentanol reacts with the thiadiazole’s 5-bromo derivative under Mitsunobu conditions:
Reagents :
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DIAD (Diisopropyl azodicarboxylate)
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(Triphenylphosphine)
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Solvent: THF
Procedure :
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Activate thiadiazole bromide with DIAD/.
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Add (1R,2R)-2-aminocyclopentanol.
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Stir at 0°C → RT for 12 hours.
Optimization Note : Lower temperatures minimize racemization of the chiral center.
Stereochemical Integrity and Purification
Chiral Resolution Techniques
Racemic mixtures (if formed) are resolved via chiral HPLC or enzymatic methods:
HPLC Conditions :
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Column: Chiralpak IA
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Mobile Phase: Hexane/Isopropanol (80:20)
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Retention Time: 12.3 min (1R,2R) vs. 14.1 min (1S,2S).
Scalability and Industrial Adaptation
Continuous Flow Synthesis
To enhance efficiency, key steps (e.g., thiadiazole cyclodehydration) are transitioned to flow reactors:
Flow Parameters :
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the thiadiazole ring to more saturated heterocycles or reduce the amine group to an imine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like alkoxides or amines.
Major Products
Oxidation: Oximes, nitroso derivatives.
Reduction: Saturated heterocycles, imines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Pharmacological Potential
- Antimicrobial Activity : Thiadiazole derivatives have been studied for their antimicrobial properties. Research indicates that compounds containing thiadiazole can exhibit significant antibacterial and antifungal activities. This suggests that (1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine could be explored as a lead compound for developing new antimicrobial agents.
- Anticancer Properties : Some studies have shown that thiadiazole derivatives can inhibit cancer cell proliferation. The specific interactions of this compound with cancer-related pathways warrant further investigation to understand its potential as an anticancer agent.
Neuropharmacology
- CNS Activity : The structure of this compound suggests possible interactions with neurotransmitter systems. Preliminary studies could focus on its effects on neurotransmitter release or receptor modulation, which may lead to insights into its use in treating neurological disorders.
Biochemical Probes
- Target Identification : The compound's unique chemical structure can be utilized as a biochemical probe to study specific biological pathways or molecular targets. This application is crucial in drug discovery processes where understanding target engagement is essential.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine
Biological Activity
The compound (1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine is a derivative of cyclopentane and 1,2,4-thiadiazole, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 213.30 g/mol. The presence of the thiadiazole ring is significant as it contributes to various biological activities, including antimicrobial and anti-inflammatory effects.
Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit diverse biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of specific enzymes or metabolic pathways essential for bacterial survival.
- Inhibition of Protoporphyrinogen Oxidase (PPO) : Studies have demonstrated that certain thiadiazole derivatives can inhibit human protoporphyrinogen oxidase (hPPO), an enzyme crucial in heme biosynthesis. For instance, compounds designed based on the thiadiazole structure displayed K(i) values ranging from 0.04 μM to 245 μM against hPPO .
Biological Activities
The biological activities associated with This compound include:
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Antimicrobial Effects :
- Thiadiazole derivatives have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria.
- A study indicated that certain derivatives exhibited significant inhibition against pathogenic bacteria with minimal cytotoxicity towards human cells.
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Anti-inflammatory Properties :
- Compounds similar to the target compound have shown promise in reducing inflammation markers in vitro and in vivo.
- Mechanistic studies suggest that these compounds may modulate cytokine production and inhibit inflammatory pathways.
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Cytotoxicity against Cancer Cells :
- Preliminary studies suggest potential anticancer activity through apoptosis induction in specific cancer cell lines.
- The compound's ability to interfere with cellular signaling pathways involved in cell proliferation is under investigation.
Case Studies
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Case Study 1 : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. Among them, one compound demonstrated a K(i) value of 40 nM against hPPO, indicating strong inhibitory potential .
- Case Study 2 : In a pharmacological evaluation involving inflammatory models, a thiadiazole derivative showed a significant reduction in edema formation in animal models compared to control groups .
Data Summary
The following table summarizes key findings related to the biological activity of thiadiazole derivatives:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocycle Variations
1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Derivatives
- Key Example: Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine () Structural Differences: The 1,3,4-thiadiazole core (vs. 1,2,4 in the target) is linked to a thiophenyl group.
Oxadiazole Analogs
- Key Example: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine () Structural Differences: Replaces sulfur in the thiadiazole with oxygen (oxadiazole) and substitutes cyclopropyl at the 3-position. The cyclopropyl group increases steric bulk but may improve metabolic stability .
Triazole and Imidazothiadiazole Derivatives
- Key Example : rac-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine hydrochloride ()
- Structural Differences : Triazole replaces thiadiazole, with stereochemistry (1R,2S) instead of (1R,2R).
- Functional Impact : Triazoles exhibit stronger hydrogen-bonding capacity but lack the sulfur atom’s polarizability. The stereochemical inversion (2S vs. 2R) may drastically alter receptor binding .
Substituent Effects
Methyl vs. Trifluoromethyl Groups
Aromatic vs. Aliphatic Substituents
Stereochemical Considerations
The (1R,2R) configuration of the target compound contrasts with analogs like the (1R,2S)-triazole derivative (). Stereochemistry influences spatial orientation of functional groups, affecting binding to chiral biological targets (e.g., enzymes or receptors). For example, (1R,2R) configurations may optimize interactions with specific active sites inaccessible to (1R,2S) isomers .
Bioactivity Data (Selected Examples)
Q & A
Basic: What are the optimal synthetic routes for preparing (1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine with high enantiomeric purity?
Methodological Answer:
The synthesis involves two critical steps: (1) formation of the cyclopentane backbone with an amine group and (2) introduction of the 3-methyl-1,2,4-thiadiazole moiety.
- Step 1 : Start with a cyclopentanone precursor. Introduce the amine group via reductive amination using sodium cyanoborohydride or hydrogen gas with a palladium catalyst to ensure stereochemical control .
- Step 2 : Attach the thiadiazole group via nucleophilic substitution. Use 3-methyl-1,2,4-thiadiazol-5-ol activated with Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to preserve stereochemistry .
- Purification : Chiral HPLC or crystallization with tartaric acid derivatives can achieve >99% enantiomeric excess.
Basic: How can researchers characterize the stereochemistry and confirm the (1R,2R) configuration of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with a heavy atom (e.g., bromine derivative) .
- NMR Spectroscopy : Use NOESY to analyze spatial proximity of protons on the cyclopentane ring and thiadiazole group. The coupling constants (J-values) between C1 and C2 protons should align with trans-diaxial geometry .
- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-calculated models to confirm stereochemistry .
Advanced: How does the stereochemistry of the (1R,2R)-configuration influence binding to biological targets compared to other stereoisomers?
Methodological Answer:
- Molecular Docking : Compare docking scores of (1R,2R) vs. (1S,2S) isomers into target proteins (e.g., enzymes with known thiadiazole-binding pockets). The (1R,2R) configuration may exhibit stronger hydrogen bonding due to optimal spatial alignment of the amine and thiadiazole groups .
- Biological Assays : Test isomers in enzyme inhibition assays (e.g., kinase or protease). For example, if the (1R,2R) isomer shows 10-fold lower IC50 than (1S,2S), this indicates stereospecific interactions .
- Thermodynamic Studies : Use isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy differences between isomers .
Advanced: What strategies resolve contradictions in biological activity data across different assay systems (e.g., cell-based vs. enzymatic assays)?
Methodological Answer:
- Solubility Analysis : Measure compound solubility in assay buffers (e.g., DMSO vs. aqueous media). Poor solubility in cell-based assays may lead to false negatives, which can be addressed using cyclodextrin-based delivery systems .
- Metabolic Stability : Use LC-MS to quantify compound degradation in cell lysates vs. purified enzyme systems. Add cytochrome P450 inhibitors (e.g., ketoconazole) if metabolism confounds results .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for direct binding measurements alongside enzymatic assays to rule out off-target effects .
Advanced: How can structure-activity relationship (SAR) studies optimize the 3-methylthiadiazole moiety for enhanced target selectivity?
Methodological Answer:
- Thiadiazole Modifications : Synthesize analogs with substituents (e.g., 3-ethyl, 3-chloro) and test in parallel. For example, replacing 3-methyl with 3-ethyl may improve hydrophobic interactions in a target’s binding pocket .
- Crystallographic Analysis : Resolve co-crystal structures of analogs with the target protein to identify key van der Waals contacts or π-stacking interactions .
- Computational Modeling : Use free-energy perturbation (FEP) calculations to predict binding affinity changes for proposed modifications .
Basic: What analytical techniques are critical for assessing purity and stability of this compound under storage conditions?
Methodological Answer:
- HPLC-MS : Monitor degradation products (e.g., oxidation of the thiadiazole ring) using a C18 column and mobile phase with 0.1% formic acid .
- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating the compound at 5°C/min to identify decomposition thresholds .
- Light Sensitivity : Expose to UV light (254 nm) and compare pre/post-exposure NMR spectra to detect photodegradation .
Advanced: How can researchers investigate the metabolic fate of this compound in preclinical models?
Methodological Answer:
- Radiolabeling : Synthesize a ¹⁴C-labeled version (e.g., labeling the cyclopentane ring) and track metabolites in rat plasma using accelerator mass spectrometry (AMS) .
- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites. For example, glutathione adducts may form if the thiadiazole moiety undergoes bioactivation .
- Enzyme Mapping : Incubate the compound with human liver microsomes (HLMs) and CYP-specific inhibitors to identify primary metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
